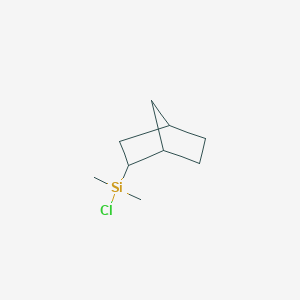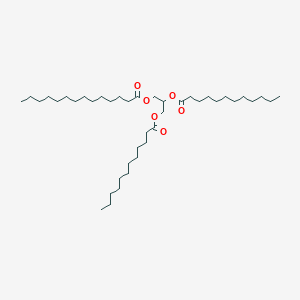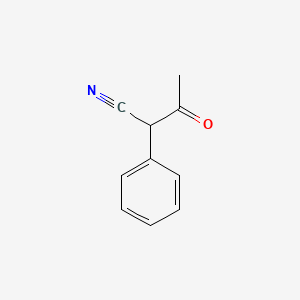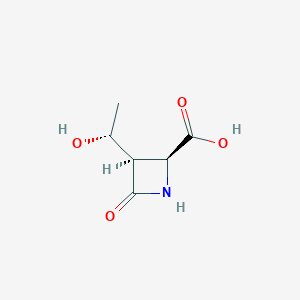
双(四甲基环戊二烯基)二氯化锆
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE is an organometallic compound with the chemical formula C18H26Cl2Zr. It is commonly used in various industrial and research applications due to its unique properties. This compound is known for its role as a catalyst in polymerization reactions and its stability under various conditions .
科学研究应用
BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE has a wide range of scientific research applications, including:
作用机制
Target of Action
Bis(tetramethylcyclopentadienyl)zirconium dichloride, also known as Cp2ZrCl2, is an organometallic compound . It primarily targets unsaturated compounds and carboxylic acids in organic synthesis .
Mode of Action
Cp2ZrCl2 acts as a catalyst in organic synthesis . It facilitates the polymerization of unsaturated compounds and the amidation of carboxylic acids . The compound’s interaction with its targets results in the formation of polymers and amides .
Biochemical Pathways
The primary biochemical pathway affected by Cp2ZrCl2 is the polymerization of unsaturated compounds . This process results in the formation of polymers, which are large molecules composed of repeated subunits. Another pathway is the amidation of carboxylic acids, which leads to the formation of amides .
Pharmacokinetics
It is known to be insoluble in water , which can impact its bioavailability in aqueous environments.
Result of Action
The molecular and cellular effects of Cp2ZrCl2’s action are the formation of polymers from unsaturated compounds and amides from carboxylic acids . These reactions are crucial in various industrial applications, including the production of high-density polyethylene and other polymers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cp2ZrCl2. It is sensitive to moisture , and exposure to air and humidity can lead to its degradation and oxidation . Therefore, it should be stored in a sealed container, away from fire sources and oxidizing agents . During handling, appropriate protective equipment should be worn to avoid contact with skin and eyes .
准备方法
Synthetic Routes and Reaction Conditions
BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE can be synthesized through the reaction of zirconium tetrachloride with tetramethylcyclopentadiene in the presence of a suitable solvent. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
In industrial settings, the production of BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE involves large-scale reactions using high-purity reagents. The process is carefully controlled to ensure the purity and yield of the final product. The compound is often produced in high and ultra-high purity forms, suitable for various applications .
化学反应分析
Types of Reactions
BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, leading to the formation of high molecular weight polymers.
Common Reagents and Conditions
Common reagents used in reactions with BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE include alkylating agents, reducing agents, and various ligands. The reactions are typically carried out under inert atmospheres to prevent degradation of the compound .
Major Products
The major products formed from reactions involving BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE depend on the specific reaction conditions and reagents used. In polymerization reactions, the primary products are high molecular weight polymers .
相似化合物的比较
Similar Compounds
BIS(CYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE: This compound is similar in structure but lacks the tetramethyl groups, which can affect its reactivity and stability.
BIS(ETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE: This compound has ethyl groups instead of methyl groups, leading to differences in steric and electronic properties.
Uniqueness
BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE is unique due to its tetramethylcyclopentadienyl ligands, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly effective as a catalyst in various chemical reactions .
属性
CAS 编号 |
119445-90-8 |
|---|---|
分子式 |
C18H26Cl2Zr 10* |
分子量 |
404.53 |
产品来源 |
United States |
Q1: What is the role of Bis(tetramethylcyclopentadienyl)zirconium dichloride in the oligomerization of 1-butylene?
A1: Bis(tetramethylcyclopentadienyl)zirconium dichloride functions as a catalyst precursor in the presence of a co-catalyst, methylaluminoxane (MAO), to facilitate the oligomerization of 1-butylene. The research demonstrates that this catalyst system effectively promotes the linkage of 1-butylene molecules, leading to the formation of longer chain oligomers suitable for lubricant applications [].
Q2: How does the structure of the oligomers produced by this catalytic system contribute to their suitability as lubricant base oil?
A2: The research indicates that the oligomers produced using the Bis(tetramethylcyclopentadienyl)zirconium dichloride/MAO catalyst system possess properties desirable for lubricant base oil. These properties include a low pour point of -22°C, indicating good low-temperature fluidity, and kinematic viscosities of 2999 mm2/s at 40°C and 2530 mm2/s at 100°C, falling within a suitable range for lubrication []. The study further characterized the oligomeric structure using 1H-NMR and IR spectroscopy, providing insights into the chain length and branching, which influence the viscosity and other lubricant properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


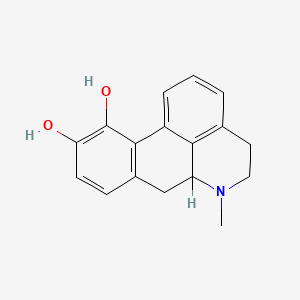
![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)
